REACTION_CXSMILES
|
[C:1]1(Cl)[C:7](=[O:8])[C:6](Cl)=[C:5](Cl)[C:3](=[O:4])[C:2]=1Cl.[C:13]1(=[O:23])[NH:17][C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.[K]>C(#N)C.CN(C)C=O>[C:13]1(=[O:23])[N:17]([C:1]2[C:7](=[O:8])[C:6]([N:17]3[C:13](=[O:23])[C:14]4=[CH:22][CH:21]=[CH:20][CH:19]=[C:15]4[C:16]3=[O:18])=[C:5]([N:17]3[C:13](=[O:23])[C:14]4=[CH:22][CH:21]=[CH:20][CH:19]=[C:15]4[C:16]3=[O:18])[C:3](=[O:4])[C:2]=2[N:17]2[C:16](=[O:18])[C:15]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]3[C:13]2=[O:23])[C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12 |f:1.2,^1:23|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
yielding a tan solid
|
Type
|
FILTRATION
|
Details
|
The hot DMF suspension is then filtered
|
Type
|
CUSTOM
|
Details
|
yielding a white thixotropic solid
|
Name
|
|
Type
|
|
Smiles
|
C1(C=2C(C(N1C1=C(C(C(=C(C1=O)N1C(C=3C(C1=O)=CC=CC3)=O)N3C(C=1C(C3=O)=CC=CC1)=O)=O)N1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |